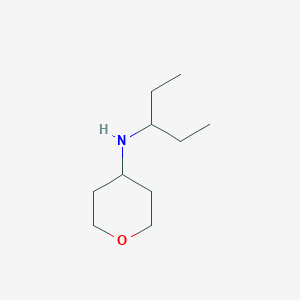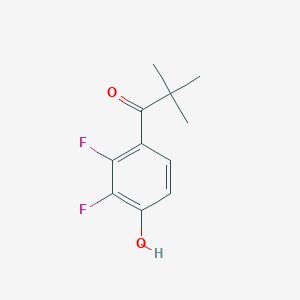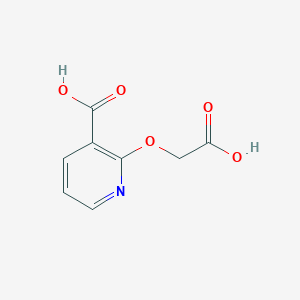![molecular formula C11H16FNO B15273569 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethylamino chain, which is further connected to a propanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-fluorophenylacetonitrile with a suitable reducing agent to form 2-fluorophenylethylamine. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-{[1-(2-Fluorophenyl)ethyl]amino}propanone.
Reduction: Formation of 3-{[1-(2-Fluorophenyl)ethyl]amino}propane.
Substitution: Formation of 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol or similar derivatives.
Aplicaciones Científicas De Investigación
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the ethylamino and propanol moieties contribute to its overall activity. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol
- 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol
- 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol
Uniqueness
3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16FNO |
|---|---|
Peso molecular |
197.25 g/mol |
Nombre IUPAC |
3-[1-(2-fluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-9(13-7-4-8-14)10-5-2-3-6-11(10)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3 |
Clave InChI |
FTLFNWDEXAQGCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1F)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


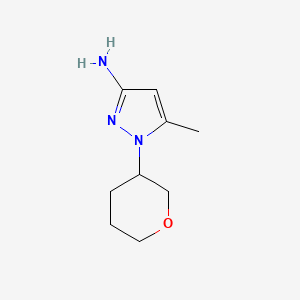

amine](/img/structure/B15273507.png)
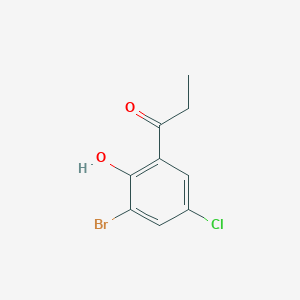
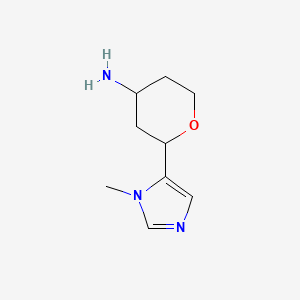
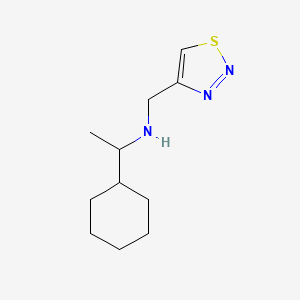
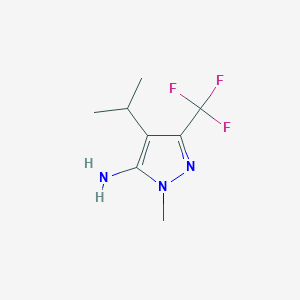
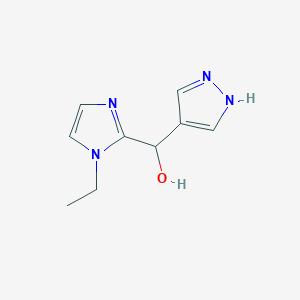
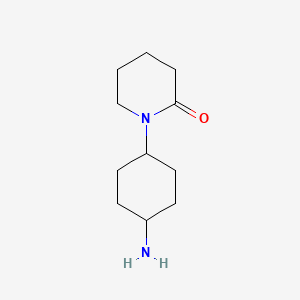
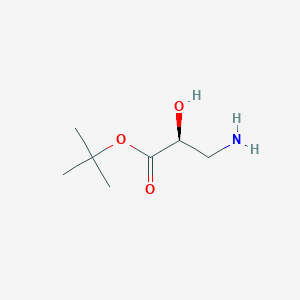
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
